molecular formula C18H13N3O2 B2929419 N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide CAS No. 294891-58-0

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2929419
CAS No.: 294891-58-0
M. Wt: 303.321
InChI Key: KIQKNOSKYQWLAW-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that features a benzimidazole moiety linked to a furan ring via a phenyl groupBenzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes involved in microbial metabolism, leading to the inhibition of microbial growth. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is unique due to the presence of both benzimidazole and furan moieties, which contribute to its diverse biological activities. The combination of these two heterocyclic systems enhances the compound’s potential as a multifunctional agent in medicinal chemistry .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKNOSKYQWLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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